2'-Deoxy-6-(methylamino)uridine 5'-(dihydrogen phosphate)
Description
2'-Deoxy-6-(methylamino)uridine 5'-(dihydrogen phosphate) is a chemically modified nucleoside monophosphate characterized by:
- 2'-Deoxyribose: The absence of a hydroxyl group at the 2'-position of the ribose sugar, distinguishing it from ribonucleotides like uridine 5'-monophosphate (UMP) .
- 6-(Methylamino) substitution: A methylamino group (-NHCH₃) at the 6-position of the uracil base, altering electronic and steric properties compared to unmodified or methyl-substituted analogs .
- 5'-Phosphate group: A dihydrogen phosphate ester at the 5'-hydroxyl, enabling participation in phosphorylation-dependent biochemical pathways .
Properties
CAS No. |
90015-87-5 |
|---|---|
Molecular Formula |
C10H16N3O8P |
Molecular Weight |
337.22 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N3O8P/c1-11-7-3-8(15)12-10(16)13(7)9-2-5(14)6(21-9)4-20-22(17,18)19/h3,5-6,9,11,14H,2,4H2,1H3,(H,12,15,16)(H2,17,18,19)/t5-,6+,9+/m0/s1 |
InChI Key |
YASUJDDTWGZGGN-CCGCGBOQSA-N |
Isomeric SMILES |
CNC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O |
Canonical SMILES |
CNC1=CC(=O)NC(=O)N1C2CC(C(O2)COP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Nitration: The uridine derivative undergoes nitration to introduce a nitro group at the 6th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Methylation: The amino group is methylated using methyl iodide (CH3I) to form the methylamino group.
Phosphorylation: Finally, the 5’ hydroxyl group of the ribose is phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methylamino group to form corresponding oxides.
Reduction: Reduction reactions can target the phosphate group or the uracil base.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the methylamino position.
Scientific Research Applications
2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound serves as a probe in studying DNA replication and repair mechanisms.
Medicine: It is investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2’-Deoxy-6-(methylamino)uridine 5’-(dihydrogen phosphate) involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal DNA and RNA synthesis, leading to inhibition of cell proliferation. The compound targets enzymes involved in nucleotide metabolism, such as thymidylate synthase and DNA polymerase, thereby interfering with the synthesis of thymidine triphosphate (dTTP) and subsequent DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2'-Deoxy-6-(methylamino)uridine 5'-(dihydrogen phosphate) and its analogs:
Structural and Functional Analysis
Sugar Modifications :
- The 2'-deoxyribose in the target compound reduces ribose flexibility and confers DNA-like stability compared to ribose-containing UMP .
- Fluorinated sugars (e.g., 2'-fluoro in 2'-fluoro-5-methyluridine derivatives) further enhance nuclease resistance but introduce electronegative effects absent in the target compound .
Base Modifications: The 6-(methylamino) group introduces a secondary amine, contrasting with the 6-methyl group in 6-methyluridine 5'-phosphate. This modification may enhance hydrogen-bonding capacity or alter substrate recognition in enzymes like orotidine 5'-monophosphate decarboxylase, which binds uridine derivatives with bulky C6 substituents . 5-Fluorouracil analogs (e.g., 5-fluorouridine 5'-diphosphate) exhibit antimetabolite activity by inhibiting thymidylate synthase, a mechanism unlikely in the target compound due to its C6 modification .
Phosphate Group Variations: Monophosphate derivatives (e.g., UMP, 2'-deoxyuridine 5'-phosphate) are substrates for kinases, while diphosphate analogs (e.g., UDP-GlcNAc) participate in glycosylation pathways .
Biological Activity
2'-Deoxy-6-(methylamino)uridine 5'-(dihydrogen phosphate) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This compound's structure includes a methylamino group at the 6-position of the uridine base, which may influence its interaction with various biological targets.
The biological activity of 2'-Deoxy-6-(methylamino)uridine 5'-(dihydrogen phosphate) is primarily attributed to its role as a nucleotide analog. It can interfere with nucleic acid synthesis and function, potentially leading to cytotoxic effects in rapidly dividing cells, such as cancer cells. The incorporation of this compound into RNA or DNA can disrupt normal cellular processes, including replication and transcription.
Inhibition of CD73
Recent studies have highlighted the compound's potential as an inhibitor of CD73 (ecto-5'-nucleotidase), an enzyme involved in the production of adenosine from extracellular ATP. CD73 plays a crucial role in the tumor microenvironment by modulating immune responses and promoting tumor growth through adenosine signaling pathways. Inhibition of CD73 can enhance anti-tumor immunity, making it a target for cancer therapy.
Table 1: Inhibitory Potency of Nucleotide Analogs on CD73
Cytotoxicity Studies
In vitro studies have demonstrated that 2'-Deoxy-6-(methylamino)uridine 5'-(dihydrogen phosphate) exhibits cytotoxic effects against various cancer cell lines. The mechanism involves induction of apoptosis and disruption of cell cycle progression.
Case Study: Effect on Cancer Cell Lines
A study investigated the effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that treatment with the compound resulted in:
- Increased apoptosis : Flow cytometry analysis showed a significant increase in early and late apoptotic cells.
- Cell cycle arrest : A notable accumulation of cells in the S-phase was observed, indicating interference with DNA synthesis.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of 2'-Deoxy-6-(methylamino)uridine 5'-(dihydrogen phosphate) is essential for its therapeutic application. Preliminary studies suggest that this compound has favorable absorption characteristics; however, further research is needed to determine its bioavailability and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
